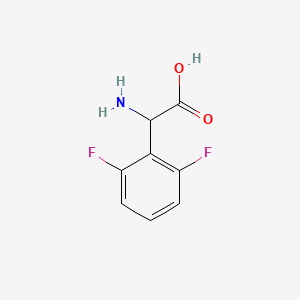

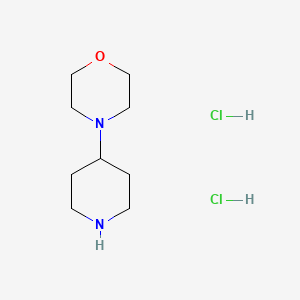

![molecular formula C7H8Cl3NO B1288102 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride CAS No. 317821-70-8](/img/structure/B1288102.png)

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

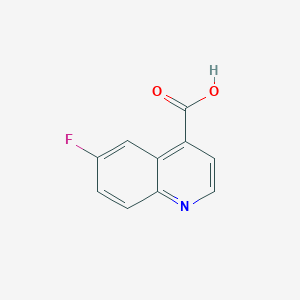

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride is a useful research compound. Its molecular formula is C7H8Cl3NO and its molecular weight is 228.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

- A compound similar to 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride, namely methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, was synthesized and found to have significant antifungal activity against pathogenic yeast species and some dermatophytic fungi, as well as Aspergillus niger (Schwan, Gray, & Wright, 1979).

NMR Study of Palladium(II) Coordination Compounds

- A 1H NMR study explored the interaction of 2-aminooxypropanoic acid, its methyl ester, and their hydrochlorides with palladium(II). This research provides insights into the coordination behavior of related aminooxy compounds with metal ions (Warnke & Trojanowska, 1993).

Fire-Resistant Polymer Synthesis

- Substituted 1‐[(phosphiny1)methyl]-2,4‐ and ‐2,6‐dinitrobenzenes, which have a structural similarity to the queried compound, were synthesized. These compounds serve as starting materials for the preparation of fire-resistant polymers, highlighting their potential in material science applications (Mikroyannidis, 1984).

Degradation Studies

- Research on the degradation of similar dichlorobenzene compounds, like 1,4-dichlorobenzene, by Alcaligenes sp. strain A175, suggests potential environmental applications for the biodegradation of chlorinated aromatic compounds (Schraa et al., 1986).

Anti-Inflammatory Activity of Related Compounds

- Newly synthesized 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, structurally related to the queried compound, showed significant anti-inflammatory activity, indicating potential pharmaceutical applications (Osarodion, 2020).

Biodegradation of Chlorinated Toluene

- A study on the tetrachlorobenzene dioxygenase (TecA) enzyme and its role in the biodegradation of chlorinated toluenes, including 2,3-dichlorotoluene, suggests potential uses in environmental bioremediation (Pollmann, Wray, Hecht, & Pieper, 2003).

Synthesis of Methyl Ethers of 2-Amino-2-Deoxy Sugars

- The synthesis of methyl ethers of 2-amino-2-deoxy sugars, including research into the methyl ethers of 2-aminooxy sugars, provides a foundation for understanding the chemical properties and potential applications of similar compounds (Jeanloz, 1958).

Absolute Configuration of Chiral Serotonin Uptake Inhibitor

- Research on the absolute configuration of a chiral serotonin uptake inhibitor, structurally related to the queried compound, suggests its potential relevance in the development of pharmaceuticals (Michals & Smith, 1993).

Propiedades

IUPAC Name |

O-[(2,3-dichlorophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYFOAXXDATSHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594708 |

Source

|

| Record name | O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317821-70-8 |

Source

|

| Record name | Hydroxylamine, O-[(2,3-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

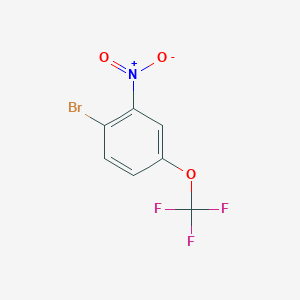

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

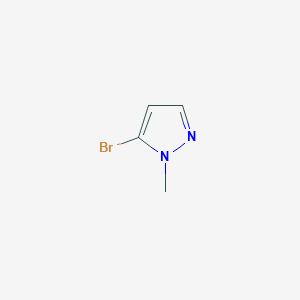

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)

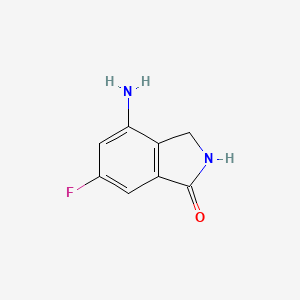

![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)

![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)